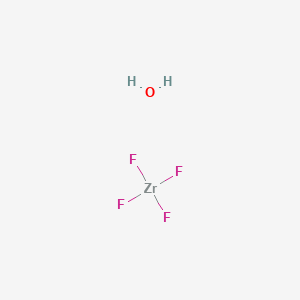

Zirconium(IV) fluoride hydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Zirconium(IV) fluoride hydrate is a compound with the linear formula ZrF4·xH2O . It is used as a zirconium source in oxygen-sensitive applications such as metal production . In combination with uranium salt, zirconium fluoride can be a component of fuel-coolant in molten salt reactors .

Synthesis Analysis

Zirconium(IV) fluoride hydrate can be synthesized via a wet oxidation method by using zirconium salt as an impregnating material . This process leads to an increase in the overall porosity, thermal stability, and oxidative functionality .Molecular Structure Analysis

Zirconium(IV) fluoride forms several hydrates. The trihydrate has the structure (μ−F)2[ZrF3(H20)3]2 .Chemical Reactions Analysis

Zirconium dioxide reacts with hydrogen fluoride and hydrofluoric acid to afford the anhydrous and monohydrates: ZrO2 + 4 HF → ZrF4 + 2 H2O . The reaction of Zr metal reacts at high temperatures with HF as well: Zr + 4 HF → ZrF4 + 2 H2 .Physical And Chemical Properties Analysis

Zirconium(IV) fluoride hydrate is a colorless, diamagnetic solid . It has a molecular weight of 167.22 (anhydrous basis) . The modification process increases the overall porosity and thermal stability .Applications De Recherche Scientifique

Zirconium(IV) complexed with hydrophilic polymers shows rapid adsorption and desorption of fluoride ions, suggesting its potential in water purification processes (Yuchi et al., 1994).

A novel hybrid material of Zirconium(IV)-ethylenediamine has demonstrated effective fluoride removal, achieving more than 99% removal and reaching adsorption equilibrium within 14 minutes (Swain et al., 2012).

Zirconium-carbon hybrid sorbents, when modified with oxalic acid, have shown enhanced fluoride adsorption, making them suitable for water treatment applications (Velazquez-Jimenez et al., 2014).

Zirconium(IV)-impregnated collagen fiber exhibits effective fluoride removal from aqueous solutions, with high adsorption capacity and the potential for regeneration (Liao & Shi, 2005).

Zirconium fluoride glass, used in optical fibers and other optical elements, forms hydrated zirconium fluorides in highly acidic fluoride solutions (Doremus et al., 1984).

Zirconium phosphate nanoflakes have been developed for efficient and rapid fluoride scavenging from water, showing potential for groundwater and acidic wastewater treatment (Zhang et al., 2017).

Zirconium(IV)-impregnated magnetic chitosan graphene oxide has been synthesized for fluoride removal, demonstrating a stable capacity for defluoridation and potential for wastewater pollution remediation (Liu et al., 2021).

The role of fluoride ions in the anodic oxidation of zirconium, affecting the stresses in the zirconium oxide anodic layer, has implications for material science and engineering (Archibald & Leach, 1977).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

tetrafluorozirconium;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4FH.H2O.Zr/h4*1H;1H2;/q;;;;;+4/p-4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GORLMDNEWNWWBP-UHFFFAOYSA-J |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.F[Zr](F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F4H2OZr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Zirconium(IV) fluoride hydrate | |

CAS RN |

15298-38-1 |

Source

|

| Record name | Zirconium(IV) fluoride hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Pyrimido[4,5-D]pyridazine-2,4(1H,3H)-dione](/img/structure/B96414.png)